
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. Thiazole derivatives have been explored for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Thiazole: The parent compound, which forms the basis for many derivatives.
Benzothiazole: A similar compound with a benzene ring fused to the thiazole ring.
Thiazolidine: A saturated derivative of thiazole.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both a thiazole ring and a phenoxymethyl group, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
属性
分子式 |
C15H15N3O2S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-2-4-11(5-3-10)20-8-13-17-12(9-22-13)14(19)18-15-16-6-7-21-15/h2-5,9H,6-8H2,1H3,(H,16,18,19) |
InChI 键 |
DTLZSVDOXWDLBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)NC3=NCCS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)


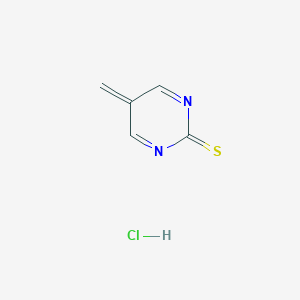
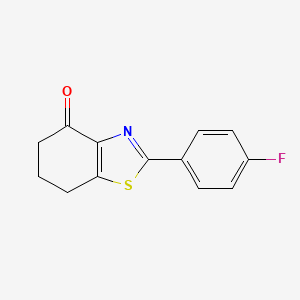
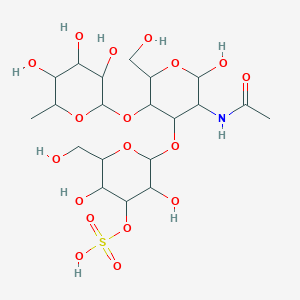
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)
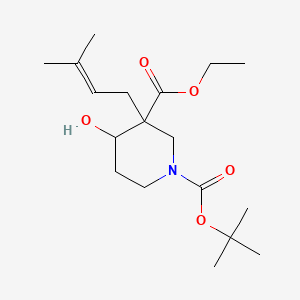


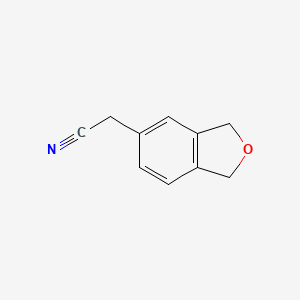
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)
